molecular formula C13H15F2N5O B2799489 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide CAS No. 941922-06-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide

Cat. No.: B2799489
CAS No.: 941922-06-1
M. Wt: 295.294
InChI Key: GKBYDYHVQLKTMQ-UHFFFAOYSA-N
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Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a synthetic small molecule characterized by a 1H-tetrazole core substituted with a 3,4-difluorophenyl group at the 1-position and a 3-methylbutanamide moiety via a methylene linker. The 3-methylbutanamide side chain may influence lipophilicity and pharmacokinetic properties, such as membrane permeability and half-life.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N5O/c1-8(2)5-13(21)16-7-12-17-18-19-20(12)9-3-4-10(14)11(15)6-9/h3-4,6,8H,5,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYDYHVQLKTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it may act as anantagonist at the Dopamine D2 receptor. Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand from binding, effectively blocking the receptor’s signal.

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups in biological systems, enhancing its interaction with various molecular targets. The presence of the difluorophenyl group increases its lipophilicity and binding affinity through hydrophobic interactions and potential halogen bonding.

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O
Molecular Weight405.4 g/mol
CAS Number942000-05-7

This compound operates primarily through its interaction with specific enzymes and receptors. The tetrazole moiety allows it to mimic natural substrates, facilitating binding to active sites. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have demonstrated that certain tetrazole derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a critical pathway involved in tumor proliferation and survival .

In Vivo Studies

In vivo studies using mouse xenograft models have shown that derivatives of this compound can effectively suppress tumor growth at low doses. The mechanism appears to involve the modulation of immune responses and direct inhibition of tumor cell proliferation .

Case Studies

  • Study on PD-1 Pathway Inhibition : A study investigated small molecules targeting the PD-1/PD-L1 interaction. Compounds with structural similarities to this compound demonstrated significant activity in enhancing immune response against tumors in transgenic mouse models .
  • Fluorinated Compounds : Research into fluorinated derivatives has revealed enhanced selectivity and binding affinity towards specific receptors compared to non-fluorinated analogs. This suggests that the difluorophenyl group may play a crucial role in the biological efficacy of the compound .

Toxicity and Safety Profile

While preliminary data suggest promising biological activity, comprehensive toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate moderate toxicity levels; however, further investigation is warranted to establish safe dosage ranges for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Studies have indicated that compounds containing the tetrazole moiety exhibit significant antitumor properties. The incorporation of the 3,4-difluorophenyl group enhances the compound's binding affinity to specific molecular targets, potentially leading to effective cancer therapies. For instance, tetrazole derivatives have been shown to inhibit tumor growth in various animal models by modulating key signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Effects : N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide has been investigated for its neuroprotective properties. Its mechanism involves the inhibition of excessive glutamatergic transmission, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. By modulating glutamate receptors, this compound may help prevent neuronal damage and improve cognitive function in preclinical models.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of tetrazole derivatives, including this compound. These compounds were tested against several cancer cell lines. The results demonstrated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent antitumor activity .

Case Study 2: Neuroprotection in Animal Models

Another research focused on the neuroprotective effects of this compound in rodent models of neurodegeneration. The study found that administration of this compound significantly reduced markers of oxidative stress and improved behavioral outcomes in memory tasks compared to control groups.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Antitumor ActivityInhibits tumor growth through modulation of signaling pathwaysIC50 values in low micromolar range against cancer cells
Neuroprotective EffectsProtects neurons from glutamatergic toxicityReduced oxidative stress; improved memory tasks
Enzyme InteractionBinds to enzyme active sites influencing inflammatory processesModulates activity of key enzymes involved in inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / Identifier Key Structural Features Pharmacological Class / Activity Key Differences vs. Target Compound Source
Losartan Biphenyl-tetrazole core, imidazole side chain Angiotensin II receptor antagonist (antihypertensive) Biphenyl vs. difluorophenyl; imidazole vs. amide
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide Indazole core, 4-fluorophenyl, 3-methylbutanamide Not specified (structural analog) Indazole vs. tetrazole; 4-F vs. 3,4-diF
GSK2141795 (NSC 767034) Difluorophenylmethyl group, pyrazole-furan backbone pan-AKT inhibitor (oncology) Furan-pyrazole scaffold vs. tetrazole-amide
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10) Tetrazole-phenyl core, ester-linked imidazole Synthetic intermediate Ester vs. amide; imidazole vs. butanamide
Valsartan Biphenyl-tetrazole, valine-derived side chain Angiotensin II receptor antagonist Valine vs. 3-methylbutanamide; biphenyl

Key Comparative Insights

Tetrazole vs. Carboxylic Acid Bioisosteres : Unlike losartan and valsartan, which use tetrazole to mimic carboxylic acids, the target compound leverages this moiety for stability rather than direct receptor agonism/antagonism .

Aromatic Substitution: The 3,4-difluorophenyl group distinguishes it from analogs with biphenyl (losartan) or monohalogenated phenyl (e.g., 4-fluorophenyl in ). Fluorine substitution enhances electronegativity and may improve binding affinity in hydrophobic pockets .

Side Chain Variations : The 3-methylbutanamide group contrasts with losartan’s imidazole or valsartan’s valine-derived chain. This modification likely increases lipophilicity, favoring blood-brain barrier penetration or intracellular target engagement .

Pharmacokinetic and Pharmacodynamic Implications

  • Metabolic Stability: The difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Solubility : The 3-methylbutanamide side chain may reduce aqueous solubility compared to valsartan’s polar valine moiety, necessitating formulation adjustments .

Q & A

Q. What are the recommended synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

  • Tetrazole ring formation : Cyclization of 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions .
  • Amide coupling : Reaction of the tetrazole intermediate with 3-methylbutanoyl chloride using a coupling agent (e.g., DCC or EDC) in anhydrous DCM .
    Key factors :
    • Temperature control (0–5°C for azide reactions to avoid explosions).
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
    • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and amide carbonyl (δ ~165–170 ppm) .
  • FT-IR : Confirm tetrazole (N–H stretch at ~3400 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error .
  • X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between fluorophenyl and tetrazole rings) .

Q. What preliminary assays are recommended to evaluate its biological activity in drug discovery?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC50 values .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .
  • Solubility and stability : Perform HPLC-based kinetic solubility (PBS, pH 7.4) and microsomal stability tests .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using DFT or molecular modeling software .
  • Activity cliffs : Identify substituents (e.g., fluorine position on phenyl) that cause abrupt changes in potency using 3D-QSAR (CoMFA/CoMSIA) .
  • Validation : Apply leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) .

Q. How to resolve contradictions in published data regarding its mechanism of action?

Methodological Answer:

  • Target deconvolution : Use proteomics (e.g., thermal shift assays) or CRISPR-Cas9 screens to identify binding partners .
  • Orthogonal assays : Compare results from SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .
  • Pathway analysis : Integrate RNA-seq data to distinguish direct vs. downstream effects (e.g., NF-κB vs. MAPK pathways) .

Q. What advanced NMR techniques can elucidate dynamic conformational changes in solution?

Methodological Answer:

  • NOESY/ROESY : Detect through-space interactions (e.g., between tetrazole and fluorophenyl groups) to map 3D structure .
  • Relaxation dispersion : Measure µs-ms timescale motions (e.g., amide bond rotation) to assess flexibility .
  • 19F NMR : Exploit fluorine’s sensitivity to monitor local electronic environment changes during binding events .

Q. How to design experiments comparing its metabolic stability with analogous tetrazole derivatives?

Methodological Answer:

  • In vitro assays :
    • Liver microsomes : Incubate with NADPH and quantify parent compound loss via LC-MS/MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Isotope labeling : Synthesize 14C-labeled analogs for tracking metabolites in vivo .
  • Structural analogs : Compare with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide to assess fluorine’s impact .

Q. What computational strategies predict off-target interactions and toxicity risks?

Methodological Answer:

  • Docking simulations : Screen against Tox21 databases (e.g., hERG, PPARγ) using Glide or AutoDock .
  • Machine learning : Train models on ChEMBL data to predict hepatotoxicity (e.g., SVM with ECFP6 fingerprints) .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), plasma protein binding, and Ames test outcomes .

Q. How to optimize synthetic routes for chiral purity in large-scale research batches?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IC) with heptane/EtOH gradients .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps .
  • Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., tartaric acid) .

Q. What strategies validate its role in modulating inflammatory mediators (e.g., TNF-α, IL-6)?

Methodological Answer:

  • ELISA/MSD multiplex assays : Quantify cytokine release in LPS-stimulated macrophages .
  • Gene knockout models : Use siRNA or CRISPR to silence targets (e.g., NF-κB) and assess rescue effects .
  • In vivo models : Administer in murine collagen-induced arthritis and measure joint inflammation via histopathology .

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